

Spectroscopic data for (S)-Pyrrolidin-3-ylmethanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

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An In-Depth Technical Guide to the Spectroscopic Characterization of **(S)-Pyrrolidin-3-ylmethanol**

Introduction

(S)-Pyrrolidin-3-ylmethanol is a chiral heterocyclic compound of significant interest within medicinal chemistry and drug development.^[1] Its pyrrolidine scaffold is a prevalent motif in numerous biologically active molecules, and the chiral hydroxymethyl substituent provides a crucial anchor point for further synthetic modifications.^{[1][2]} Accurate and unambiguous structural confirmation is paramount for any research or development program utilizing this building block. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to verify the identity, purity, and structure of **(S)-Pyrrolidin-3-ylmethanol**. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure robust and reliable characterization.

Molecular Structure and Properties

A foundational understanding of the molecule's structure is essential before delving into its spectroscopic signatures.

- Molecular Formula: C₅H₁₁NO^{[1][3]}

- Molecular Weight: 101.15 g/mol [1][3]
- IUPAC Name: [(3S)-pyrrolidin-3-yl]methanol
- Stereochemistry: The (S) designation indicates the absolute configuration at the chiral center, C3.[1]

The following diagram illustrates the structure with conventional atom numbering for consistent reference in spectroscopic assignments.

Figure 1: Structure of **(S)-Pyrrolidin-3-ylmethanol** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton and carbon atom.

Expertise & Rationale: Experimental Design

The choice of a deuterated solvent is the critical first step. **(S)-Pyrrolidin-3-ylmethanol** is soluble in polar solvents like water, methanol, and DMSO.[1] Deuterium oxide (D₂O) is an excellent choice as it readily exchanges with the labile N-H and O-H protons, simplifying the spectrum by removing their signals and associated couplings. However, to observe these protons, a solvent like DMSO-d₆ or CDCl₃ would be necessary. For this guide, we will focus on data typically acquired in a non-exchanging solvent to present the complete proton picture, with notes on D₂O exchange.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

This protocol provides a self-validating workflow for obtaining high-quality NMR data.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **(S)-Pyrrolidin-3-ylmethanol**.
 - Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.[4][5]

- Ensure the sample is fully dissolved; vortex gently if necessary.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Perform standard instrument shimming procedures to optimize magnetic field homogeneity.
 - Tune and match the probe for both ^1H and ^{13}C frequencies.
- Data Acquisition:
 - ^1H NMR: Acquire a standard proton spectrum (e.g., using a 400 MHz or higher field instrument). A sufficient number of scans (e.g., 8-16) should be averaged to achieve a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ^{13}C , a greater number of scans will be required.
 - (Optional) D_2O Shake: Add a single drop of D_2O to the NMR tube, shake gently, and re-acquire the ^1H NMR spectrum to confirm the N-H and O-H proton signals, which will disappear upon exchange.

^1H NMR Data Interpretation

The proton NMR spectrum provides a unique fingerprint of the molecule. The chemical shifts are influenced by the electronegative nitrogen and oxygen atoms.

Table 1: Predicted ^1H NMR Spectroscopic Data

Assigned Proton	Chemical Shift (δ , ppm) Range	Multiplicity	Coupling Constant (J, Hz)	Rationale for Assignment
-OH	4.5 - 5.5	Broad Singlet	-	Labile proton, position is concentration and solvent dependent. Disappears with D ₂ O exchange.
-NH	2.5 - 3.5	Broad Singlet	-	Labile proton, position is solvent dependent. Disappears with D ₂ O exchange.
H6 (CH ₂ OH)	3.5 - 4.0	Multiplet	~5-7	Protons are diastereotopic and adjacent to both a chiral center (C3) and an electronegative oxygen, resulting in a downfield shift. [1]
H2, H5 (CH ₂ -N)	2.8 - 3.4	Multiplet	~6-10	Protons adjacent to the electronegative nitrogen atom are deshielded and shifted downfield.

Assigned Proton	Chemical Shift (δ , ppm) Range	Multiplicity	Coupling Constant (J, Hz)	Rationale for Assignment
H3 (CH)	2.2 - 2.8	Multiplet	-	Methine proton at the chiral center, coupled to adjacent CH ₂ groups.

| H4 (CH₂) | 1.6 - 2.2 | Multiplet | ~6-8 | Aliphatic protons on the pyrrolidine ring, appearing most upfield. |

Note: The exact chemical shifts and coupling patterns can be complex due to the non-planar, puckered conformation of the pyrrolidine ring and potential second-order effects. Vicinal coupling constants in five-membered rings are highly dependent on the ring's conformation.^[6]^[7]^[8]

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum shows five distinct signals corresponding to the five carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Assigned Carbon	Chemical Shift (δ , ppm) Range	Rationale for Assignment
C6 (CH ₂ OH)	65 - 70	Carbon directly attached to the highly electronegative oxygen atom is significantly deshielded.
C2, C5 (CH ₂ -N)	45 - 55	Carbons adjacent to the nitrogen atom are deshielded relative to a standard alkane.
C3 (CH)	38 - 45	The chiral methine carbon, shifted downfield by the hydroxymethyl substituent.

| C4 (CH₂) | 25 - 30 | The aliphatic carbon furthest from the heteroatoms appears at the most upfield position. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Expertise & Rationale: Experimental Design

For a viscous liquid or solid like **(S)-Pyrrolidin-3-ylmethanol**, Attenuated Total Reflectance (ATR) is the preferred sampling technique.^{[9][10]} It requires minimal sample preparation, is non-destructive, and minimizes issues with sample thickness that can arise with traditional transmission methods using salt plates.^[9] The resulting spectrum will clearly show absorptions from the hydroxyl and amine groups.

Experimental Protocol: FTIR-ATR Acquisition

- Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its initialization checks.

- **Background Scan:** Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and a soft, non-abrasive wipe.^[11] Record a background spectrum of the clean, empty crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
- **Sample Application:** Place a small amount (1-2 drops or a few milligrams of solid) of **(S)-Pyrrolidin-3-ylmethanol** directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- **Data Acquisition:** Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are averaged to produce a high-quality spectrum in the range of 4000-400 cm⁻¹.
- **Cleaning:** After analysis, thoroughly clean the ATR crystal with a solvent to prevent cross-contamination.

Data Analysis and Interpretation

The IR spectrum is dominated by strong, broad absorptions characteristic of the alcohol and secondary amine functional groups.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹) Range	Intensity	Vibration Assignment	Functional Group
3200 - 3600	Strong, Broad	O-H Stretch (H-bonded)	Alcohol (-OH)
3200 - 3400	Medium, Broad	N-H Stretch	Secondary Amine (-NH)
2850 - 2960	Medium-Strong	C-H Stretch	Aliphatic (CH, CH ₂)

| 1050 - 1150 | Strong | C-O Stretch | Primary Alcohol |

- **Key Interpretive Insights:** The most prominent feature is the very broad band above 3200 cm⁻¹, which arises from the O-H stretching vibration of the alcohol group.^{[1][9]} Its breadth is

a direct result of intermolecular hydrogen bonding. This band often overlaps with the N-H stretch of the secondary amine.[12] The strong absorption in the 1050-1150 cm^{-1} region is diagnostic for the C-O single bond stretch of the primary alcohol.[13]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

Expertise & Rationale: Experimental Design

Electron Ionization (EI) is a standard, high-energy ionization technique that induces reproducible fragmentation. This fragmentation is invaluable for structural confirmation, as the resulting fragments are characteristic of the molecule's structure. For **(S)-Pyrrolidin-3-ylmethanol**, we expect fragmentation pathways typical for both cyclic amines and primary alcohols.[14][15]

Experimental Protocol: Electron Ionization MS

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a GC inlet if analyzing for purity.
- **Ionization:** Bombard the sample with a high-energy electron beam (standardized at 70 eV) in the ion source. This will eject an electron from the molecule to form a radical cation, the molecular ion ($\text{M}^{+\bullet}$).
- **Mass Analysis:** Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their relative abundances are plotted against their m/z values to generate the mass spectrum.

Data Analysis and Interpretation

The mass spectrum will confirm the molecular weight and reveal key structural motifs through predictable fragmentation.

- Molecular Ion ($M^{+\bullet}$): The molecular ion peak for the free base is expected at m/z 101, corresponding to the molecular formula $C_5H_{11}NO$.^[1] According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.^[14]

Table 4: Major Fragment Ions in EI-MS

m/z	Proposed Fragment Structure	Fragmentation Pathway
101	$[C_5H_{11}NO]^{+\bullet}$	Molecular Ion ($M^{+\bullet}$)
70	$[C_4H_8N]^+$	α -cleavage: Loss of the hydroxymethyl radical ($\bullet CH_2OH$)
57	$[C_3H_5N]^{+\bullet}$	Ring cleavage and subsequent fragmentation

| 30 | $[CH_4N]^+$ | Cleavage of the β -bond, forming $[CH_2=NH_2]^+$ |

The most significant fragmentation pathway for cyclic amines and alcohols is alpha-cleavage—the breaking of a bond adjacent to the heteroatom.^{[14][16][17]} For **(S)-Pyrrolidin-3-ylmethanol**, this involves the cleavage of the C3-C6 bond, leading to the loss of the hydroxymethyl radical ($\bullet CH_2OH$, mass 31), resulting in a stable iminium ion fragment at m/z 70. This is often the base peak in the spectrum.

Figure 2: Primary EI-MS fragmentation pathway for **(S)-Pyrrolidin-3-ylmethanol**.

Summary and Conclusion

The comprehensive spectroscopic analysis of **(S)-Pyrrolidin-3-ylmethanol** provides a robust and multi-faceted confirmation of its chemical identity.

- NMR Spectroscopy definitively establishes the carbon-hydrogen framework and the connectivity of the pyrrolidine ring and hydroxymethyl substituent.

- IR Spectroscopy rapidly confirms the presence of the critical alcohol (-OH) and secondary amine (-NH) functional groups through their characteristic vibrational absorptions.
- Mass Spectrometry verifies the correct molecular weight (101 amu) and reveals a predictable fragmentation pattern dominated by the loss of the hydroxymethyl group, consistent with its structure.

Together, these three techniques form a self-validating system for the unambiguous characterization of **(S)-Pyrrolidin-3-ylmethanol**, ensuring its quality and integrity for use in research and drug development applications. The data and protocols outlined in this guide provide a reliable reference for scientists requiring rigorous analytical validation.

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- To cite this document: BenchChem. [Spectroscopic data for (S)-Pyrrolidin-3-ylmethanol (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b009950#spectroscopic-data-for-s-pyrrolidin-3-ylmethanol-nmr-ir-ms]

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